molecular formula C7H7N3S B2635187 Benzo[d]thiazole-4,5-diamine CAS No. 1154534-78-7

Benzo[d]thiazole-4,5-diamine

Cat. No.: B2635187
CAS No.: 1154534-78-7
M. Wt: 165.21
InChI Key: NOAVWRBHJBZYHD-UHFFFAOYSA-N
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Description

Benzo[d]thiazole-4,5-diamine is a heterocyclic organic compound that features a benzene ring fused to a thiazole ring with two amino groups at the 4th and 5th positions

Mechanism of Action

Target of Action

Benzo[d]thiazole-4,5-diamine primarily targets enzymes involved in cellular signaling and metabolic pathways. One of its significant targets is the enzyme tyrosine kinase, which plays a crucial role in the regulation of cell division and growth. By inhibiting tyrosine kinase, this compound can interfere with the signaling pathways that promote cancer cell proliferation .

Mode of Action

This compound interacts with its targets by binding to the active site of tyrosine kinase. This binding inhibits the enzyme’s activity, preventing the phosphorylation of tyrosine residues on substrate proteins. As a result, the downstream signaling pathways that rely on these phosphorylations are disrupted, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Biochemical Pathways

The inhibition of tyrosine kinase by this compound affects several biochemical pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway. These pathways are crucial for cell survival, growth, and proliferation. By disrupting these pathways, this compound induces apoptosis and inhibits the growth of cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and distributed widely throughout the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted mainly via the kidneys. These properties contribute to its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound include the induction of apoptosis and the inhibition of cell proliferation. By targeting tyrosine kinase and disrupting key signaling pathways, the compound effectively reduces the growth of cancer cells and promotes their programmed cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be compromised in highly acidic or basic environments. Additionally, interactions with other drugs or dietary components can affect its absorption and metabolism, thereby influencing its overall therapeutic effectiveness .

Biochemical Analysis

Biochemical Properties

Benzo[d]thiazole-4,5-diamine interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, some thiazole derivatives have been found to exhibit antioxidant properties .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that depends on its specific biochemical properties. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can vary. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[d]thiazole-4,5-diamine can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions. Another method includes the reaction of o-phenylenediamine with sulfur and an oxidizing agent . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazole-4,5-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups into the benzothiazole ring .

Scientific Research Applications

Benzo[d]thiazole-4,5-diamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with a similar structure but lacking the amino groups at the 4th and 5th positions.

    2-Aminobenzothiazole: Similar structure with an amino group at the 2nd position.

    Benzothiazole-2-thiol: Contains a thiol group at the 2nd position.

Uniqueness

Benzo[d]thiazole-4,5-diamine is unique due to the presence of two amino groups at the 4th and 5th positions, which significantly influence its chemical reactivity and biological activity. This structural feature allows for diverse chemical modifications and enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

1,3-benzothiazole-4,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-4-1-2-5-7(6(4)9)10-3-11-5/h1-3H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAVWRBHJBZYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)N)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154534-78-7
Record name benzo[d]thiazole-4,5-diamine
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